molecular formula C7H5NO3S B14614969 2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione CAS No. 60941-84-6

2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione

Cat. No.: B14614969
CAS No.: 60941-84-6
M. Wt: 183.19 g/mol
InChI Key: PFMUUNXCQNQVFF-UHFFFAOYSA-N
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Description

2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-aminothiophenol derivatives: with carbonyl compounds.

    Oxidative cyclization: using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalytic processes: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzoxathiazines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazines: Compounds with similar ring structures but different substituents.

    Benzoxazines: Compounds with oxygen and nitrogen in the ring.

    Thiazolidinediones: Compounds with a similar sulfur-nitrogen-carbonyl framework.

Uniqueness

2H-3,2lambda~4~,1-Benzoxathiazine-2,4(1H)-dione is unique due to its specific ring structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties.

Properties

CAS No.

60941-84-6

Molecular Formula

C7H5NO3S

Molecular Weight

183.19 g/mol

IUPAC Name

2-oxo-1H-3,2λ4,1-benzoxathiazin-4-one

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)8-12(10)11-7/h1-4,8H

InChI Key

PFMUUNXCQNQVFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OS(=O)N2

Origin of Product

United States

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